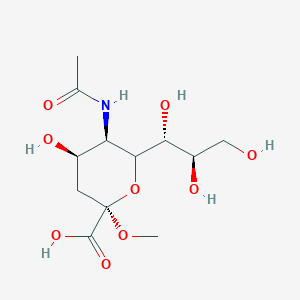

2-O-Methyl-alpha-D-N-acetylneuraminic acid

Beschreibung

BenchChem offers high-quality 2-O-Methyl-alpha-D-N-acetylneuraminic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-O-Methyl-alpha-D-N-acetylneuraminic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,4R,5R)-5-acetamido-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO9/c1-5(15)13-8-6(16)3-12(21-2,11(19)20)22-10(8)9(18)7(17)4-14/h6-10,14,16-18H,3-4H2,1-2H3,(H,13,15)(H,19,20)/t6-,7-,8-,9-,10?,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRVVFURCKKXOD-KESNGRBQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@@H](C[C@@](OC1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70420675 |

Source

|

| Record name | Methyl (6xi)-5-acetamido-3,5-dideoxy-alpha-D-manno-non-2-ulopyranosidonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50930-22-8 |

Source

|

| Record name | Methyl (6xi)-5-acetamido-3,5-dideoxy-alpha-D-manno-non-2-ulopyranosidonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular weight and formula of 2-O-Methyl-alpha-D-N-acetylneuraminic acid

An In-Depth Technical Guide to 2-O-Methyl-alpha-D-N-acetylneuraminic Acid: Properties, Synthesis, and Analysis

Introduction and Significance

N-acetylneuraminic acid (Neu5Ac or NANA) is the most prevalent member of the sialic acid family, a class of nine-carbon α-keto acid sugars.[1][2] In biological systems, Neu5Ac typically occupies the terminal position on glycan chains of glycoproteins and glycolipids.[2] This strategic location on the cell surface makes it a critical mediator of a vast array of physiological and pathological processes, including cell-cell recognition, immune system modulation, and signaling.[3] Furthermore, it serves as a key binding site for numerous pathogens, including viruses and bacteria, facilitating their entry into host cells.[2][3]

2-O-Methyl-alpha-D-N-acetylneuraminic acid is a chemically modified derivative of Neu5Ac. The methylation at the hydroxyl group of the C2 position provides a stable analogue that is invaluable for research. This modification prevents the formation of a glycosidic linkage at this position, making it a powerful tool for probing the binding specificities of sialic acid-binding proteins (lectins) and viral hemagglutinins. It is frequently employed as a model compound in studies assessing the binding dynamics of influenza virus hemagglutinin and metal ions, thereby aiding in the development of antiviral therapeutics.

This guide provides a comprehensive technical overview of 2-O-Methyl-alpha-D-N-acetylneuraminic acid, detailing its physicochemical properties, representative synthesis and analytical protocols, and key applications for researchers in glycobiology and drug development.

Core Physicochemical Properties

The fundamental properties of 2-O-Methyl-alpha-D-N-acetylneuraminic acid are summarized below. These identifiers are crucial for substance registration, analytical method development, and accurate documentation in research.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₁NO₉ | [4] |

| Molecular Weight | 323.30 g/mol | [4] |

| CAS Number | 50930-22-8 | [5] |

| IUPAC Name | (2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | [4] |

| Common Synonyms | α-D-Neu-5-Ac-2→OCH₃, Methyl alpha-D-N-acetylneuraminide | [4][5] |

| Purity (Typical) | ~95% (assessed by TLC) | |

| Storage Temperature | −20°C |

Synthesis and Purification

Rationale: The chemical synthesis of specific sialic acid derivatives like 2-O-Methyl-alpha-D-N-acetylneuraminic acid is a complex undertaking due to the molecule's polyhydroxylated and stereochemically rich structure. A successful synthesis hinges on a robust protecting group strategy to mask reactive hydroxyl and carboxyl groups, allowing for regioselective methylation at the C2 position. This is followed by a clean deprotection step to yield the final product. Purification, typically by ion-exchange chromatography, is critical to separate the target compound from unreacted starting materials and isomeric byproducts.

Sources

- 1. N-Acetylneuraminic acid - Wikipedia [en.wikipedia.org]

- 2. Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Acetylneuraminic acid methyl ester | Zhejiang Zhengshuo Biotech [zjzsbiotech.com]

- 4. 2-O-methyl-5-N-acetyl-alpha-D-neuraminic acid | C12H21NO9 | CID 446069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-O-Methyl-a- D -N-acetylneuraminic acid 95 TLC 50930-22-8 [sigmaaldrich.com]

The Anomeric Anchor: 2-O-Methyl-alpha-D-N-acetylneuraminic Acid in Glycobiology

Executive Summary

In the precise world of glycobiology, 2-O-Methyl-alpha-D-N-acetylneuraminic acid (Me-

This technical guide details the mechanistic role, experimental applications, and validated protocols for utilizing Me-

Part 1: Chemical Foundation & Mechanistic Role

The Mutarotation Problem

Free Neu5Ac exists in solution as an equilibrium mixture of

-

The Solution: Methylation at the C2 position locks the sugar ring.

-

The Result: Me-

-Neu5Ac presents a stable, non-interconverting interface that mimics the terminal sialic acid of natural glycoconjugates without the complexity of the underlying oligosaccharide chain.

Mechanism of Interaction

Me-

| Interaction Partner | Role of Me- | Mechanistic Insight |

| Influenza Hemagglutinin (HA) | Ligand | Occupies the primary receptor-binding pocket. The methyl group mimics the glycosidic bond to Gal/GalNAc, orienting the carboxylate and acetamido groups for interaction with conserved residues (e.g., Tyr98, Trp153, His183 in H3 subtypes). |

| Neuraminidase (NA) | Substrate | Acts as a minimal substrate. While it lacks the aglycone interactions of natural substrates (like sialyl-lactose), it allows researchers to measure the catalytic efficiency ( |

| Siglecs | Competitive Probe | Used in NMR screens to identify binding epitopes. Its low affinity (mM range) compared to complex glycans makes it ideal for Saturation Transfer Difference (STD) NMR. |

Part 2: Visualization of Signaling & Interaction

The following diagram illustrates the dual utility of Me-

Caption: Dual pathways for Me-alpha-Neu5Ac: Stable binding to Hemagglutinin vs. Hydrolytic cleavage by Sialidase.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Saturation Transfer Difference (STD) NMR Binding Assay

Purpose: To map the specific hydrogen atoms of Me-

Reagents:

-

Protein: Recombinant Hemagglutinin (trimer) or Siglec-Fc chimera (20–50

M). -

Ligand: Me-

-Neu5Ac (2–5 mM, >100x excess). -

Buffer: 20 mM Phosphate buffer (pH 7.4), 150 mM NaCl, in D

O.

Workflow:

-

Sample Preparation: Dissolve the protein in deuterated buffer. Add Me-

-Neu5Ac to achieve a ligand:protein ratio of at least 100:1. This ensures fast exchange between bound and free states, a requirement for STD-NMR. -

Pulse Sequence:

-

On-Resonance: Irradiate the protein selectively (usually at -1.0 ppm or in the aromatic region ~7-9 ppm) where ligand signals are absent. This saturation spreads through the protein via spin diffusion.

-

Off-Resonance: Irradiate far from any signal (e.g., 40 ppm) as a reference.

-

-

Data Acquisition: Record 1D

H NMR spectra for both on- and off-resonance. -

Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum (

).-

Result: Only ligand protons in close contact (<5 Å) with the protein will show a signal in the difference spectrum.

-

Interpretation: High intensity peaks indicate the "binding epitope" (typically the Acetamido methyl group and the glycerol side chain protons).

-

Protocol B: Sialidase Kinetic Assay (Thiobarbituric Acid Method)

Purpose: To determine the

Reagents:

-

Substrate: Me-

-Neu5Ac (Stock: 10 mM in water). -

Enzyme: Bacterial or Viral Neuraminidase (approx. 1–10 mU).

-

Periodate Solution: 0.2 M NaIO

in 9 M H -

Arsenite Solution: 10% Sodium Arsenite in 0.5 M Na

SO -

TBA Reagent: 0.6% Thiobarbituric acid in 0.5 M Na

SO

Step-by-Step Methodology:

-

Reaction Setup:

-

Termination: Stop reaction by adding 100

L of the Periodate Solution. Mix and let stand for 20 minutes at room temperature. (This oxidizes the released free Neu5Ac). -

Reduction: Add 1.0 mL of Arsenite Solution. Vortex until the yellow-brown color disappears (removes excess periodate).

-

Chromophore Formation: Add 3.0 mL of TBA Reagent. Heat in a boiling water bath (100°C) for 15 minutes. A pink/red chromophore develops if free Neu5Ac is present.

-

Extraction: Cool on ice. Add 4.0 mL of cyclohexanone (or acid-butanol) to extract the chromophore. Centrifuge at 3000 x g for 5 minutes.

-

Quantification: Measure Absorbance of the organic phase at 549 nm .

-

Calculation: Convert

to concentration using a standard curve of free Neu5Ac. Plot velocity (

Part 4: Quantitative Data Summary

The following table summarizes typical binding and kinetic parameters for Me-

| Protein Target | Parameter | Value (Approx.) | Context |

| Influenza H3 HA | 2.5 – 3.5 mM | NMR / X-ray. Weak binding indicates the need for additional glycan contacts (e.g., Gal) for high affinity. | |

| Vibrio cholerae NA | 1.0 – 2.0 mM | Substrate affinity is lower than sialyllactose ( | |

| Siglec-2 (CD22) | > 5 mM | Acts as a very weak inhibitor/ligand; used primarily as a reference standard. |

References

-

Sauter, N. K., et al. (1989). "Binding of influenza virus hemagglutinin to analogs of its cell-surface receptor, sialic acid: analysis by proton nuclear magnetic resonance spectroscopy and X-ray crystallography."[4] Biochemistry.

-

Skehel, J. J., & Wiley, D. C. (2000). "Receptor binding and membrane fusion in virus entry: the influenza hemagglutinin."[5][6] Annual Review of Biochemistry.

-

Magesh, S., et al. (2006). "Periodate-resorcinol method for the detection of sialic acid: Implication for the study of sialidase inhibitors." Glycoconjugate Journal. (Adaptation for TBA/Resorcinol methods).

-

Haselhorst, T., et al. (2009). "STD NMR spectroscopy: a powerful tool for the analysis of carbohydrate-protein interactions." Topics in Current Chemistry.

-

Taylor, G. (1996). "Sialidases: structures, biological significance and therapeutic potential." Current Opinion in Structural Biology.

Sources

- 1. Detection of sialidase (neuraminidase) activity in Actinomyces species by using 2'-(4-methylumbelliferyl)alpha-D-N-acetylneuraminic acid in a filter paper spot test - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 神经氨酸酶(唾液酸酶) from Vibrio cholerae | Sigma-Aldrich [sigmaaldrich.com]

- 3. neb.com [neb.com]

- 4. The sweet spot: defining virus–sialic acid interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of influenza hemagglutinin interactions with receptor by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Understanding substrate specificity of sialidases for 2-O-Methyl-Neu5Ac

Topic: Understanding substrate specificity of sialidases for 2-O-Methyl-Neu5Ac Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the structural biology of glycan processing, 2-O-Methyl-N-acetylneuraminic acid (2-O-Methyl-Neu5Ac) serves as a critical "minimalist" probe. Unlike fluorogenic surrogates (e.g., 4-MU-Neu5Ac) or natural oligosaccharides (e.g., 3'-Sialyllactose), 2-O-Methyl-Neu5Ac presents the sialidase active site with a glycosidic bond lacking a complex aglycone.

This guide details the utility of 2-O-Methyl-Neu5Ac in distinguishing aglycone-dependent viral neuraminidases from promiscuous bacterial exo-sialidases. By isolating the catalytic event to the anomeric center without the energetic contribution of neighboring sugar interactions, researchers can map the "induced fit" requirements of the catalytic cleft. This document provides the mechanistic rationale, comparative enzymology, and validated protocols for utilizing this substrate in specificity profiling.

Molecular Basis of Specificity

Structural Architecture

The specificity of sialidases (neuraminidases) is governed by two distinct regions within the active site:

-

The Sialic Acid Binding Pocket: A highly conserved region involving an arginine triad (e.g., Arg292, Arg371, Arg118 in Influenza N2 numbering) that stabilizes the carboxylate of Neu5Ac.

-

The Aglycone Binding Surface: A variable region that accommodates the leaving group (the sugar or alkyl group attached to O2).

2-O-Methyl-Neu5Ac (Methyl

The "Aglycone Dependency" Factor

-

Bacterial Sialidases (e.g., C. perfringens, V. cholerae): These enzymes typically possess a rigid, open active site designed to scavenge sialic acids from diverse environmental sources. They exhibit low aglycone dependency , efficiently hydrolyzing 2-O-Methyl-Neu5Ac despite the lack of secondary interactions.

-

Viral Neuraminidases (e.g., Influenza A/B): These enzymes often undergo structural rearrangements upon substrate binding. The interaction with the penultimate sugar (e.g., Galactose) is frequently required to orient the sialic acid ring into the optimal distortion (boat/skew-boat) for catalysis. Consequently, they show poor catalytic efficiency (

) toward 2-O-Methyl-Neu5Ac compared to natural sialyl-oligosaccharides.

Visualization: Reaction Coordinate & Specificity

The following diagram illustrates the kinetic discrimination between enzyme classes using 2-O-Methyl-Neu5Ac.

Caption: Kinetic discrimination pathway. Bacterial enzymes accommodate the small methyl aglycone, while viral enzymes fail to achieve efficient catalysis without larger glycan contacts.

Comparative Enzymology Data

The following table summarizes the typical kinetic behavior of sialidases toward 2-O-Methyl-Neu5Ac versus a standard fluorogenic substrate (4-MU-Neu5Ac) and a natural substrate (3'-Sialyllactose).

| Enzyme Source | Enzyme Type | Activity on 2-O-Me-Neu5Ac | Activity on 3'-Sialyllactose | Mechanistic Interpretation |

| C. perfringens (NanI) | Bacterial Exo-sialidase | High | High | Promiscuous active site; does not require specific aglycone contacts. |

| V. cholerae | Bacterial Exo-sialidase | High | High | Rigid active site optimized for scavenging; tolerates small aglycones. |

| Influenza A (N1/N2) | Viral Neuraminidase | Very Low / Negligible | High | Requires Galactose residue for proper substrate orientation and induced fit. |

| Human Neu2 | Cytosolic Sialidase | Moderate | High | Intermediate specificity; capable of cleaving simple glycosides but prefers glycans. |

| Human Neu3 | Membrane Sialidase | Low | High (Gangliosides) | Highly hydrophobic requirement; methyl group is insufficient for binding. |

Experimental Protocols

Since 2-O-Methyl-Neu5Ac does not release a chromophore or fluorophore upon hydrolysis, standard plate-reader assays (like those for 4-MU) cannot be used. The following protocols are validated for this specific substrate.

Protocol A: HPAEC-PAD Discontinuous Assay

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection.

Principle: Separation of the released free Neu5Ac from the unreacted 2-O-Methyl-Neu5Ac substrate.

-

Substrate Preparation: Dissolve 2-O-Methyl-

-Neu5Ac (synthetic standard) in 50 mM Sodium Acetate buffer (pH 5.5) to a final concentration of 2 mM. -

Enzyme Incubation:

-

Add 10 µL of enzyme solution (approx. 1-10 mU) to 90 µL of substrate.

-

Incubate at 37°C for defined time points (0, 15, 30, 60 min).

-

-

Quenching: Stop reaction by adding 100 µL of 0.1 M NaOH (high pH inactivates the enzyme and prepares sample for HPAEC).

-

Analysis:

-

Column: Dionex CarboPac PA-100 or PA-20.

-

Eluent: Sodium Acetate gradient in 100 mM NaOH.

-

Detection: PAD (Gold electrode).

-

Quantification: Integrate the peak area of free Neu5Ac against a standard curve.

-

Protocol B: 1H-NMR Real-Time Monitoring

Gold standard for structural validation and kinetics without separation.

Principle: Monitoring the chemical shift change of the H3 equatorial and axial protons, or the methyl peak.

-

Sample Setup:

-

Dissolve 2-O-Methyl-Neu5Ac (5 mM) in deuterated buffer (50 mM Phosphate, pD 6.0, in D₂O).

-

Transfer to a 5mm NMR tube.

-

-

Data Acquisition:

-

Acquire a T=0 spectrum (reference).

-

Add enzyme (concentrated stock) directly to the tube.

-

Acquire sequential 1H spectra every 5 minutes.

-

-

Signal Tracking:

-

Substrate (2-OMe): Methyl singlet at ~3.4 ppm; H3eq at ~2.7 ppm.

-

Product (Free

-Neu5Ac): H3eq shifts to ~2.2 ppm (beta) and ~2.7 ppm (alpha - transient). -

Calculation: Calculate % hydrolysis based on the integration ratio of the methyl ether peak (decreasing) vs. the released methanol signal (rising at ~3.34 ppm) or the H3 signals.

-

Applications in Drug Development[1]

The differential cleavage of 2-O-Methyl-Neu5Ac is utilized in Fragment-Based Drug Design (FBDD) to screen for inhibitors that target the aglycone pocket.

-

Specificity Screening: If a novel inhibitor displaces 2-O-Methyl-Neu5Ac (measured by NMR saturation transfer difference, STD-NMR), it confirms binding to the primary sialic acid pocket.

-

Aglycone Extension: By comparing the

of a candidate molecule against the

Workflow: Specificity Profiling

Caption: Decision tree for characterizing unknown sialidases using 2-O-Methyl-Neu5Ac as a discriminator.

References

-

Sialidase Substr

- Structural basis for substrate specificity of mammalian neuraminidases.

- Source: PMC / NIH

-

Viral vs. Bacterial Specificity

-

Sialosides Containing 7-N-Acetyl Sialic Acid Are Selective Substrates for Neuraminidases from Influenza A Viruses.[1] (Discusses the comparative specificity of viral vs bacterial enzymes).

- Source: ACS Infectious Diseases

-

-

Synthetic Probes in Glycobiology

- Molecular Recognition of Sialic Acid End Groups by Phenylboronates. (Details the use of 2-O-Methyl-Neu5Ac as a stable model for binding studies).

- Source: ResearchG

-

Adenovirus Receptor Studies

Sources

- 1. Sialosides Containing 7-N-Acetyl Sialic Acid Are Selective Substrates for Neuraminidases from Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Extended receptor repertoire of an adenovirus associated with human obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diva-portal.org [diva-portal.org]

- 5. researchgate.net [researchgate.net]

The Evolving Landscape of Neuraminidase Activity Assessment: A Technical Guide to Synthetic Substrates

Introduction: The Imperative for Synthetic Neuraminidase Substrates

Neuraminidase (NA), a key surface glycoprotein of the influenza virus, plays a pivotal role in the viral life cycle.[1][2] Its enzymatic activity facilitates the release of progeny virions from infected host cells by cleaving terminal sialic acid residues from cell surface glycoconjugates, thereby preventing viral self-aggregation and promoting spread.[1][3][4] This critical function has established neuraminidase as a prime target for antiviral drug development.[5][6][7] The journey to understanding and inhibiting this enzyme has been intrinsically linked to the development of synthetic substrates that allow for the precise and efficient measurement of its activity.

This in-depth technical guide provides a comprehensive overview of the history, development, and application of synthetic neuraminidase substrates. We will delve into the causality behind experimental choices in substrate design, explore the evolution from early analogs to highly sensitive detection methods, and provide practical, field-proven insights for researchers, scientists, and drug development professionals.

The Genesis of Neuraminidase Research: Early Substrates and Foundational Discoveries

The initial exploration of neuraminidase activity relied on natural substrates, such as glycoproteins and glycolipids. However, these complex molecules presented significant challenges in terms of purification, standardization, and the quantification of enzymatic activity. The need for simpler, well-defined substrates was evident.

The first foray into synthetic substrates involved sialic acid analogs. A key breakthrough was the synthesis of 2-deoxy-2,3-didehydro-N-acetylneuraminic acid (DANA), a transition-state analog of N-acetylneuraminic acid.[5][8] While DANA itself showed inhibitory properties, its development was a crucial step in understanding the enzyme's active site and laid the groundwork for future inhibitor design.[5][6][8] This early work underscored the principle of mimicking the natural substrate's transition state to achieve potent enzyme interaction, a concept that would become central to the development of neuraminidase inhibitors like Zanamivir and Oseltamivir.[9][10]

The Dawn of Reporter Molecules: Chromogenic and Fluorogenic Substrates

The true revolution in neuraminidase activity assessment came with the introduction of synthetic substrates conjugated to reporter molecules. These substrates, upon cleavage by neuraminidase, release a chromophore or fluorophore, enabling straightforward spectrophotometric or fluorometric quantification of enzyme activity.

Chromogenic Substrates: Visualizing a Molecular Event

Chromogenic substrates were among the first reporter-based tools to gain traction. A notable example is 2-(3′-methoxyphenyl)-N-acetyl-α-neuraminic acid (MPN).[11][12] Upon enzymatic cleavage of the sialic acid moiety, a colored product is released, allowing for a simple colorimetric assay. Another significant development in this class is 5-bromo-4-chloro-3-indolyl α-D-N-acetylneuraminic acid (X-Neu5Ac).[13] Hydrolysis of X-Neu5Ac by neuraminidase liberates a halogenated indol-3-ol, which, upon aerobic oxidation, forms a dark blue precipitate.[13] This property makes it particularly useful for screening bacterial colonies expressing neuraminidase activity directly on agar plates.[13]

While chromogenic assays are generally less sensitive than their fluorogenic or chemiluminescent counterparts, their simplicity and the minimal requirement for specialized equipment make them valuable for certain applications, including high-throughput screening and qualitative assessments.

Fluorogenic Substrates: A Leap in Sensitivity

The development of fluorogenic substrates marked a significant advancement in the sensitivity and precision of neuraminidase assays. The most widely used fluorogenic substrate is 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[14][15][16][17][18] In this assay, the non-fluorescent MUNANA is hydrolyzed by neuraminidase to release the highly fluorescent product 4-methylumbelliferone (4-MU).[14][16] The resulting fluorescence intensity is directly proportional to the neuraminidase activity.

The MUNANA-based assay has become a cornerstone of influenza research, enabling a wide range of applications from routine viral surveillance to the screening of neuraminidase inhibitors.[14][16][19] Its high sensitivity allows for the detection of low levels of enzyme activity, a critical feature when working with clinical isolates that may have variable neuraminidase expression.[20]

Table 1: Comparison of Common Synthetic Neuraminidase Substrates

| Substrate Type | Example | Detection Method | Advantages | Disadvantages |

| Chromogenic | 2-(3′-methoxyphenyl)-N-acetyl-α-neuraminic acid (MPN) | Colorimetry | Simple, cost-effective, minimal specialized equipment | Lower sensitivity compared to other methods |

| 5-bromo-4-chloro-3-indolyl α-D-N-acetylneuraminic acid (X-Neu5Ac) | Visual (precipitate) | Useful for in situ screening (e.g., on plates) | Qualitative or semi-quantitative | |

| Fluorogenic | 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) | Fluorometry | High sensitivity, quantitative, wide dynamic range | Requires a fluorometer, potential for inner filter effects[16] |

| Chemiluminescent | 1,2-dioxetane derivative of sialic acid (e.g., NA-Star®, NA-XTD™) | Luminescence | Extremely high sensitivity, low background | Requires a luminometer, substrate can be less stable |

Pushing the Limits of Detection: Chemiluminescent Substrates

For applications demanding the utmost sensitivity, chemiluminescent substrates have emerged as the gold standard. These substrates, typically 1,2-dioxetane derivatives of sialic acid, produce light upon enzymatic cleavage.[20][21] The resulting chemiluminescence can be measured with a luminometer, offering a signal-to-noise ratio that is often 5- to 50-fold higher than that of fluorogenic assays.[21]

The enhanced sensitivity of chemiluminescent assays is particularly advantageous for detecting neuraminidase activity in clinical samples with low viral loads or for identifying viral variants with reduced enzyme activity.[20] This has made them invaluable tools in the global surveillance of influenza virus susceptibility to neuraminidase inhibitors.[21][22][23]

Experimental Protocols: A Practical Guide

The following protocols provide a standardized framework for conducting neuraminidase activity and inhibition assays using the widely adopted MUNANA fluorogenic substrate. These methodologies are designed to be self-validating, incorporating essential controls for robust and reproducible data.

Protocol 1: Neuraminidase Activity Assay using MUNANA

This protocol outlines the steps for determining the enzymatic activity of a neuraminidase-containing sample.

Materials:

-

96-well black, clear-bottom microplates

-

Fluorometer with excitation at ~360 nm and emission at ~460 nm

-

Neuraminidase-containing sample (e.g., purified enzyme, viral lysate)

-

MUNANA substrate stock solution (e.g., 2.5 mM in distilled water)[19]

-

Assay Buffer (e.g., 32.5 mM MES, 4 mM CaCl₂, pH 6.5)[18]

-

4-Methylumbelliferone (4-MU) standard for calibration curve

-

Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)[18]

Procedure:

-

Prepare 4-MU Standard Curve:

-

Prepare serial dilutions of 4-MU in Assay Buffer to generate a standard curve (e.g., 0 to 50 µM).

-

Add a fixed volume of each standard to the microplate wells in triplicate.

-

-

Prepare Enzyme Dilutions:

-

Prepare serial dilutions of the neuraminidase-containing sample in Assay Buffer.

-

-

Initiate the Reaction:

-

Add a defined volume of each enzyme dilution to the microplate wells in triplicate.

-

Prepare a "no enzyme" control well containing only Assay Buffer.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Prepare the MUNANA working solution by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).[18]

-

Initiate the enzymatic reaction by adding the MUNANA working solution to all wells.

-

-

Incubate and Read Fluorescence:

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Alternatively, for kinetic reads, measure fluorescence at regular intervals (e.g., every 60 seconds for 60 minutes).[16]

-

-

Stop the Reaction (for endpoint assays):

-

Add the Stop Solution to all wells to terminate the reaction.

-

-

Measure Fluorescence:

-

Read the fluorescence in a microplate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the "no enzyme" control) from all readings.

-

Use the 4-MU standard curve to convert relative fluorescence units (RFU) to the concentration of product formed.

-

Calculate the neuraminidase activity, typically expressed as pmol of 4-MU produced per minute.

-

Causality in Experimental Choices:

-

Choice of Buffer and pH: The pH of the assay buffer is critical for optimal enzyme activity. A pH of 6.5 is commonly used as it is close to the optimal pH for many influenza neuraminidases.

-

Inclusion of Calcium: Divalent cations like Ca²⁺ are often required for the structural integrity and catalytic activity of neuraminidase.

-

Kinetic vs. Endpoint Measurement: Kinetic measurements provide a more accurate determination of the initial reaction velocity (V₀), which is essential for enzyme kinetic studies. Endpoint assays are simpler and suitable for high-throughput screening.

Protocol 2: Neuraminidase Inhibition Assay

This protocol is designed to determine the 50% inhibitory concentration (IC₅₀) of a potential neuraminidase inhibitor.

Materials:

-

Same as Protocol 1

-

Neuraminidase inhibitor stock solution

-

Control inhibitor (e.g., Oseltamivir carboxylate, Zanamivir)

Procedure:

-

Prepare Inhibitor Dilutions:

-

Prepare serial dilutions of the test inhibitor and the control inhibitor in Assay Buffer.

-

-

Pre-incubation with Enzyme:

-

Add a fixed volume of each inhibitor dilution to the microplate wells in triplicate.

-

Include a "no inhibitor" control (enzyme only) and a "no enzyme" control (buffer only).

-

Add a fixed amount of neuraminidase (predetermined from the activity assay to give a robust signal) to all wells except the "no enzyme" control.

-

Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.[18]

-

-

Initiate and Measure Reaction:

-

Follow steps 3-7 from Protocol 1 to initiate the reaction with MUNANA, incubate, and measure fluorescence.

-

-

Data Analysis:

-

Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the "no inhibitor" control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic regression).

-

Visualizing the Workflow: A Diagrammatic Representation

The following diagrams, generated using Graphviz, illustrate the key experimental workflows described above.

Figure 2: Workflow for a neuraminidase inhibition assay.

The Future of Neuraminidase Substrate Development

The field of synthetic neuraminidase substrates continues to evolve, driven by the need for even greater sensitivity, specificity, and in vivo applicability. Current research focuses on the development of novel probes for real-time imaging of neuraminidase activity in living cells, which could provide unprecedented insights into the spatio-temporal dynamics of viral infection. [24]Furthermore, the design of substrates that can differentiate between viral and host-cell neuraminidases is an active area of investigation, with the potential to lead to more selective antiviral therapies. [25][26]

Conclusion

The history and development of synthetic neuraminidase substrates is a testament to the power of chemical biology in advancing our understanding of infectious diseases. From the early sialic acid analogs to the highly sensitive chemiluminescent probes of today, these molecular tools have been instrumental in elucidating the function of neuraminidase and in the successful development of life-saving antiviral drugs. As we face the ongoing threat of influenza pandemics, the continued innovation in this field will be crucial for the rapid and accurate characterization of emerging viral strains and the development of next-generation therapeutics.

References

-

Palese, P., Bucher, D., & Kilbourne, E. D. (1973). Applications of a Synthetic Neuraminidase Substrate. Applied Microbiology, 25(2), 195–201. Available at: [Link]

-

Applications of a Synthetic Neuraminidase Substrate. ASM Journals. Available at: [Link]

-

Synthesis and Neuraminidase Inhibitory Activity of Sialic Acid Analogues with Fluoro, Phosphono, and Sulfo Functionalities. PubMed. Available at: [Link]

-

Antiviral Drugs for Influenza: Tamiflu ® Past, Present and Future. ResearchGate. Available at: [Link]

-

Marathe, B. M., Lévêque, V., Klumpp, K., Webster, R. G., & Govorkova, E. A. (2013). Determination of Neuraminidase Kinetic Constants Using Whole Influenza Virus Preparations and Correction for Spectroscopic Interference by a Fluorogenic Substrate. PLOS ONE, 8(8), e71401. Available at: [Link]

-

Discovery and development of neuraminidase inhibitors. Wikipedia. Available at: [Link]

-

Zanamivir. Wikipedia. Available at: [Link]

-

Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network. ASM Journals. Available at: [Link]

-

Sialosides Containing 7-N-Acetyl Sialic Acid Are Selective Substrates for Neuraminidases from Influenza A Viruses. ACS Infectious Diseases. Available at: [Link]

-

Influenza Virus Neuraminidase: Structure and Function. PMC - NIH. Available at: [Link]

-

Colour intensities in chromogenic neuraminidase substrate testing with... ResearchGate. Available at: [Link]

-

Neuraminidase. Wikipedia. Available at: [Link]

-

X-Neu5Ac: a novel substrate for chromogenic assay of neuraminidase activity in bacterial expression systems. PubMed. Available at: [Link]

-

Sialosides Containing 7‑N‑Acetyl Sialic Acid Are Selective Substrates for Neuraminidases from Influenza A Viruses. eScholarship.org. Available at: [Link]

-

Oseltamivir. Britannica. Available at: [Link]

-

Development of a sensitive chemiluminescent neuraminidase assay for the determination of influenza virus susceptibility to zanamivir. PubMed. Available at: [Link]

-

Proximity Ligation-Based Fluorogenic Imaging Agents for Neuraminidases. PMC - NIH. Available at: [Link]

-

The development history of tamiflu oseltamivir. Slideshare. Available at: [Link]

-

Ultrasensitive chemiluminescent neuraminidase probe for rapid screening and identification of small-molecules with antiviral activity against influenza A virus in mammalian cells. PMC. Available at: [Link]

-

Ultrasensitive Fluorogenic Reagents for Neuraminidase Titration. ResearchGate. Available at: [Link]

-

Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network. ResearchGate. Available at: [Link]

-

Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network. PMC. Available at: [Link]

-

Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. PMC - NIH. Available at: [Link]

-

Receptor Binding Properties of Neuraminidase for influenza A virus: An Overview of Recent Research Advances. Taylor & Francis Online. Available at: [Link]

-

Design of the Recombinant Influenza Neuraminidase Antigen Is Crucial for Its Biochemical Properties and Protective Efficacy. ASM Journals. Available at: [Link]

-

Influenza treatment and prophylaxis with neuraminidase inhibitors: a review. Taylor & Francis Online. Available at: [Link]

-

A review of neuraminidase inhibitor susceptibility in influenza strains. PubMed. Available at: [Link]

-

Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. MDPI. Available at: [Link]

-

High-throughput neuraminidase substrate specificity study of human and avian influenza A viruses. PMC - NIH. Available at: [Link]

Sources

- 1. Influenza Virus Neuraminidase: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Neuraminidase Substrates | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. High-throughput neuraminidase substrate specificity study of human and avian influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and development of neuraminidase inhibitors - Wikipedia [en.wikipedia.org]

- 6. Neuraminidase - Wikipedia [en.wikipedia.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Zanamivir - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. The development history of tamiflu oseltamivir | PDF [slideshare.net]

- 11. Applications of a Synthetic Neuraminidase Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. X-Neu5Ac: a novel substrate for chromogenic assay of neuraminidase activity in bacterial expression systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. NA-Fluor™ Influenza Neuraminidase Assay Kit 960 assays | Buy Online | Invitrogen™ [thermofisher.com]

- 16. Determination of Neuraminidase Kinetic Constants Using Whole Influenza Virus Preparations and Correction for Spectroscopic Interference by a Fluorogenic Substrate | PLOS One [journals.plos.org]

- 17. caymanchem.com [caymanchem.com]

- 18. journals.asm.org [journals.asm.org]

- 19. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Development of a sensitive chemiluminescent neuraminidase assay for the determination of influenza virus susceptibility to zanamivir [pubmed.ncbi.nlm.nih.gov]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. researchgate.net [researchgate.net]

- 23. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Proximity Ligation-Based Fluorogenic Imaging Agents for Neuraminidases - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. escholarship.org [escholarship.org]

Methodological & Application

NMR spectroscopy analysis of 2-O-Methyl-alpha-D-N-acetylneuraminic acid

Application Note: High-Resolution NMR Analysis of 2-O-Methyl- -D-N-acetylneuraminic Acid

Introduction & Scientific Context

Sialic acids, particularly N-acetylneuraminic acid (Neu5Ac) , are nonulosonic acids typically found at the terminal positions of cell surface glycans.[1][2] They play pivotal roles in cellular recognition, viral entry (e.g., Influenza), and immune modulation.

The 2-O-Methyl-

The Analytical Challenge

Distinguishing the

Experimental Protocol

Sample Preparation

Objective: Create a stable, homogenous solution that minimizes chemical shift perturbations caused by pH or concentration effects.

-

Solvent: Deuterium Oxide (

, 99.9% D). -

Buffer (Recommended): 50 mM Phosphate Buffer in

, pD 7.0.-

Reasoning: Sialic acid chemical shifts are pH-sensitive.[3] Buffering ensures reproducibility and prevents autohydrolysis of the glycosidic bond.

-

-

Concentration: 5 – 20 mM (approx. 2 – 7 mg in 600

L). -

Internal Reference: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP at 0.00 ppm. Avoid TMS due to insolubility in water.

Acquisition Parameters

Standard pulse sequences are sufficient, but specific parameter optimization is required for the quaternary C2 detection.

| Parameter | 2D HSQC/HMBC | ||

| Pulse Sequence | zg30 or zgesgp (water suppression) | zgpg30 (power gated decoupling) | hsqcetgp / hmbcgplpndqf |

| Relaxation Delay (D1) | 2.0 - 5.0 s | 2.0 - 10.0 s (Critical for C2) | 1.5 - 2.0 s |

| Scans (NS) | 16 - 64 | 1024 - 4096 | 8 - 32 |

| Spectral Width | 12 ppm | 220 ppm | F2: 12 ppm, F1: 200 ppm |

| Temperature | 298 K (25 °C) | 298 K | 298 K |

Critical Note: The quaternary anomeric carbon (C2) has a long longitudinal relaxation time (

). For quantitativeanalysis, use a D1 of at least 10 seconds or add a relaxation agent (e.g., Cr(acac) ).

Data Analysis & Interpretation

The "H3 Diagnostic" Rule

The most reliable method to distinguish

-

-Anomer (Target): The

-

-Anomer (Impurity): The carboxyl group is axial.[6]

-

:

-

:

- ppm.

-

:

Quantitative Chemical Shift Table (in )

| Position | Nucleus | Chemical Shift ( | Multiplicity & Coupling ( | Assignment Logic |

| 3-H (eq) | 2.75 | dd, | Diagnostic: Downfield shift confirms | |

| 3-H (ax) | 1.65 | dd, | Large trans-diaxial coupling to H4. | |

| N-Ac Methyl | 2.03 | s | N-Acetyl group singlet. | |

| O-Methyl | 3.25 - 3.40 | s | Methoxy group at C2 (Anomeric). | |

| C-2 | 100 - 102 | Quaternary | Anomeric carbon. | |

| C-1 | 174 - 176 | Quaternary | Carboxyl group. |

Structural Validation Logic

The following diagram illustrates the logical workflow to confirm the 2-O-Methyl-

Figure 1: Decision tree for assigning the anomeric configuration of Neu5Ac derivatives based on H3 proton chemical shifts.

Advanced Confirmation (2D NMR)

If the 1D spectrum is ambiguous due to overlap with impurities, perform the following:

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Correlate the proton at 2.75 ppm (

) to the carbon at ~40 ppm (C3). -

Correlate the proton at 3.3 ppm (OMe) to the carbon at ~52-54 ppm (OMe).

-

-

HMBC (Heteronuclear Multiple Bond Coherence):

-

Crucial Link: Look for a correlation between the O-Methyl protons (~3.3 ppm) and the C2 anomeric carbon (~101 ppm). This proves the methyl group is covalently attached to C2.

-

Look for correlation between H3 protons and C1 (Carboxyl) to confirm the backbone integrity.

-

References

-

Vliegenthart, J. F. G., et al. (1982). High-resolution 1H-NMR spectroscopy of sialic acid-containing carbohydrates. Pure and Applied Chemistry.

-

Siebert, H. C., et al. (2004).[7] Ab initio calculations on various sialic acids provide valuable information about sialic acid-specific enzymes.[7] Journal of Molecular Structure: THEOCHEM.[7]

-

Kamerling, J. P., & Gerwig, G. J. (2006). Structural analysis of glycans. In Comprehensive Glycoscience. Elsevier.[7]

-

Hackenberger, C. P. R., et al. (2023). Real-time monitoring of the sialic acid biosynthesis pathway by NMR.[1][2] RSC Chemical Biology.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. dspace.library.uu.nl [dspace.library.uu.nl]

- 4. d-nb.info [d-nb.info]

- 5. The metalloprotein YhcH is an anomerase providing N-acetylneuraminate aldolase with the open form of its substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Exploration of the Sialic Acid World - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing pH for 2-O-Methyl-Neu5Ac Neuraminidase Assays

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for optimizing pH conditions in neuraminidase assays utilizing the 2-O-Methyl-Neu5Ac substrate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide a deep, mechanistic understanding of pH effects on enzyme kinetics.

Troubleshooting Guide

This section addresses specific issues that may arise during your neuraminidase assays, with a focus on pH as a critical parameter.

Issue 1: Low or No Detectable Enzyme Activity

You've set up your assay with your neuraminidase and 2-O-Methyl-Neu5Ac substrate, but the signal is indistinguishable from the background.

-

Potential Cause: The pH of your assay buffer may be far from the optimal range for your specific neuraminidase, leading to minimal or no catalytic activity. Every enzyme has an optimal pH at which it functions most efficiently.[1][2][3] Extreme pH values can disrupt the ionic bonds that maintain the enzyme's tertiary structure, leading to denaturation and complete loss of the active site.[1]

-

Recommended Solution: Perform a pH optimization experiment to determine the ideal pH for your enzyme. This involves testing the enzyme's activity across a range of pH values to generate a "pH profile."[1] Most viral and bacterial neuraminidases have optima in the acidic to neutral range. For example, many influenza neuraminidases exhibit optimal activity between pH 6 and 7, while pneumococcal neuraminidases often prefer a pH of 5 to 6.5.[4]

Issue 2: High Variability and Poor Reproducibility Between Experiments

-

Potential Cause: The buffering capacity of your chosen buffer may be insufficient at the target pH. If the reaction itself produces or consumes protons, or if there are slight inaccuracies in buffer preparation, an inadequate buffer can allow the pH to drift during the incubation period, leading to variable enzyme activity.[5]

-

Recommended Solution: Ensure you are using a buffer with a pKa value close to your target assay pH (ideally within ±1 pH unit). This ensures maximum buffering capacity. For the common neuraminidase optimal range of pH 5.5-7.5, buffers like MES (pKa ~6.1) and MOPS (pKa ~7.2) are excellent candidates. Verify the final pH of your complete assay buffer (including any additives like CaCl₂) at the reaction temperature, as pH can be temperature-dependent.

Issue 3: Unexpectedly High Background Signal

You are observing a high signal in your "no enzyme" or "no substrate" control wells, which masks the true enzymatic signal.

-

Potential Cause: While less common, extreme pH values could potentially promote the non-enzymatic degradation of the 2-O-Methyl-Neu5Ac substrate or interfere with the detection method. N-acetylneuraminic acid (Neu5Ac), the parent molecule of your substrate, is highly stable between pH 3.0 and 10.0 but can degrade under strongly acidic (pH < 2.0) or strongly alkaline (pH > 11.0) conditions, especially with heat.[6][7][8]

-

Recommended Solution: Confirm that your substrate stock and final assay buffer pH fall within the stable range (pH 3-10). Run a "substrate only" control incubated under the same conditions as your main experiment to check for non-enzymatic signal generation at your chosen pH. If background is high, adjust the pH to a more neutral value if your enzyme's activity profile allows.

Frequently Asked Questions (FAQs)

Q1: Why is pH so critical for neuraminidase activity?

The pH of the reaction environment directly influences the ionization state of acidic and basic amino acid residues.[9] These residues are critical in two ways:

-

Maintaining Tertiary Structure: The overall 3D shape of the enzyme, including the precise geometry of the active site, is held together by various interactions, including ionic bonds between charged amino acid side chains. Incorrect pH disrupts these bonds, altering the enzyme's shape and potentially destroying the active site.[1]

-

Catalytic Mechanism: Specific residues within the active site must be in a particular protonation state (either protonated or deprotonated) to participate directly in the catalytic cleavage of the glycosidic bond of 2-O-Methyl-Neu5Ac. An incorrect pH alters these states, preventing the enzyme from performing catalysis efficiently.[5]

The relationship between pH, enzyme structure, and function is visualized in the diagram below.

Caption: The influence of pH on enzyme structure and catalytic activity.

Q2: How do I select an appropriate buffer for my pH optimization experiment?

A good buffer has a pKa value close to the desired pH. For screening a wide range, you may need to use several different buffers. It is critical to confirm that the buffer itself does not inhibit your enzyme.

| Buffer | pKa at 25°C | Useful pH Range |

| Acetate | 4.76 | 3.8 - 5.8 |

| MES | 6.15 | 5.5 - 6.7 |

| Bis-Tris | 6.50 | 5.8 - 7.2 |

| PIPES | 6.76 | 6.1 - 7.5 |

| MOPS | 7.20 | 6.5 - 7.9 |

| HEPES | 7.48 | 6.8 - 8.2 |

| Tris | 8.06 | 7.5 - 9.0 |

| Bicine | 8.35 | 7.6 - 9.0 |

Data sourced from various biochemical resources.

Q3: What are the typical optimal pH ranges for neuraminidases?

The optimal pH varies significantly depending on the source of the enzyme. Giving your research a starting point is crucial for efficient optimization.

| Neuraminidase Source | Type/Subtype | Typical Optimal pH Range | Reference |

| Influenza A Virus | N1, N2 subtypes | 6.0 - 7.0 | [4] |

| Streptococcus pneumoniae | NanA, NanB, NanC | 5.0 - 6.5 | [4] |

| Vibrio cholerae | N/A | ~5.5 - 6.5 | |

| Arthrobacter ureafaciens | N/A | ~5.0 | General Biochemical Data |

Experimental Protocols

Protocol: Determining the Optimal pH for a Neuraminidase Assay

This protocol provides a step-by-step method for determining the pH optimum of your neuraminidase using 2-O-Methyl-Neu5Ac. It employs a "universal" buffer system or a series of overlapping buffers to create a pH gradient.

1. Reagent Preparation:

-

Enzyme Stock: Prepare a concentrated stock of your purified neuraminidase in a simple, low-molarity buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5) with any necessary stabilizing agents.

-

Substrate Stock: Prepare a 10 mM stock solution of 2-O-Methyl-Neu5Ac in ultrapure water.

-

Assay Buffers: Prepare a series of 2X concentrated assay buffers at different pH values. For a range of pH 4.5 to 8.0, you could use:

-

100 mM Sodium Acetate (for pH 4.5, 5.0, 5.5)

-

100 mM MES (for pH 5.5, 6.0, 6.5)

-

100 mM HEPES (for pH 6.5, 7.0, 7.5, 8.0)

-

Important: Each 2X buffer must also contain any required cofactors, such as 8 mM CaCl₂, as influenza neuraminidase activity is calcium-dependent.[4][10] Adjust the pH of each buffer after adding all components.

-

2. Assay Procedure Workflow:

Caption: Workflow for determining the optimal pH of a neuraminidase.

3. Detailed Plate Setup (96-Well Format):

-

Layout: Assign columns for each pH value you are testing. Within each column, set up triplicate wells for the full reaction, and at least duplicate wells for controls.

-

Test Wells: 50 µL 2X Buffer + 25 µL Enzyme + 25 µL Substrate

-

No Enzyme Control: 50 µL 2X Buffer + 25 µL Enzyme Buffer + 25 µL Substrate

-

No Substrate Control: 50 µL 2X Buffer + 25 µL Enzyme + 25 µL Water

-

-

Execution:

-

Add 50 µL of the appropriate 2X assay buffer to each well.

-

Add 25 µL of diluted enzyme or enzyme buffer to the wells.

-

Pre-incubate the plate at 37°C for 5-10 minutes to allow the temperature and pH to equilibrate.

-

Start the reaction by adding 25 µL of the 2-O-Methyl-Neu5Ac substrate solution (or water for the no-substrate control). The final reaction volume will be 100 µL.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). Ensure you are in the linear range of the reaction.[11]

-

Stop the reaction if required by your detection method. For many colorimetric or fluorometric assays, this is not necessary.

-

Read the plate on a suitable plate reader.

-

4. Data Analysis:

-

For each pH value, average the readings from your replicate wells.

-

Subtract the average of the "No Enzyme" control from the average of the "Test Wells" to get the corrected enzyme activity.

-

Plot the corrected enzyme activity (Y-axis) against the pH (X-axis).

-

The pH value that corresponds to the peak of the curve is the optimal pH for your enzyme under these specific assay conditions.

By following this guide, you can systematically troubleshoot issues and confidently determine the optimal pH for your 2-O-Methyl-Neu5Ac neuraminidase assays, ensuring data accuracy and reproducibility.

References

-

The Effect of pH on Enzyme Kinetics. (2025). Chemistry LibreTexts. [Link]

-

Effect of pH on Enzyme Activity | Overview & Interaction. Study.com. [Link]

-

Effects of pH in rapid-equilibrium enzyme kinetics. PubMed. [Link]

-

Influenza virus and pneumococcal neuraminidases enhance catalysis by similar yet distinct sialic acid–binding strategies. PMC. [Link]

-

Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. PMC. [Link]

-

Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. MDPI. [Link]

-

Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. PubMed. [Link]

-

Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. PMC. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. study.com [study.com]

- 3. Effects of pH | Worthington Biochemical [worthington-biochem.com]

- 4. Influenza virus and pneumococcal neuraminidases enhance catalysis by similar yet distinct sialic acid–binding strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of pH in rapid-equilibrium enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]

- 10. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Purification of 2-O-Methyl-α-D-N-acetylneuraminic Acid

Welcome to the Advanced Carbohydrate Chemistry Support Hub. Your Guide: Dr. Aris Thorne, Senior Application Scientist.

Topic: Isolation and purification of synthesized 2-O-Methyl-α-D-N-acetylneuraminic acid (2-O-Me-α-Neu5Ac). Context: The synthesis of sialic acid glycosides is notoriously difficult due to the competing formation of the thermodynamically stable β-anomer and the elimination product (2,3-dehydro-Neu5Ac). This guide addresses the purification of the free acid form, which presents unique challenges due to its high polarity and ionic nature.[1]

Module 1: The Diagnostic Workflow

Before selecting a protocol, determine the current state of your crude mixture.[1] The purification strategy depends heavily on whether your carboxyl group is currently protected (methyl ester) or free.[1]

Figure 1: Decision tree for purification based on the protection state of the sialic acid carboxylate.

Module 2: Troubleshooting & FAQs

Issue 1: "I cannot separate the α-anomer from the β-anomer."

The Science: Sialic acid glycosylation is governed by the anomeric effect.[1] The β-anomer (equatorial) is often kinetically favored, while the α-anomer (axial) is thermodynamically favored.[1] In simple methanolysis (Fischer glycosylation), you typically get a mixture (often 80:20 to 95:5 α:β).[1] Because they are diastereomers, their physical properties are distinct, but their high polarity makes silica separation of the free acids nearly impossible.[1]

The Solution: Anion Exchange Chromatography For the free acid, Dowex 1x8 (Formate form) is the industry standard.[1] The α-anomer and β-anomer interact differently with the quaternary ammonium groups of the resin due to subtle pKa differences and conformational availability of the carboxylate.

-

Why Formate? Formic acid is volatile.[1] Using a chloride resin would require desalting later; formate can be sublimed off during lyophilization.[1]

-

Protocol: See Master Protocol A below.

Issue 2: "My product contains a 'double bond' impurity (2,3-dehydro-Neu5Ac)."

The Science:

This is the "Elimination Product" (DANA).[1] During glycosylation, the oxocarbenium ion intermediate can either be attacked by methanol (substitution

The Solution:

-

Prevention: Keep glycosylation temperatures low (

to RT). -

Removal: DANA is significantly less polar than the 2-O-methyl product.

Issue 3: "My final product is a salt (Sodium/Ammonium), not the free acid."

The Science: If you performed saponification (using NaOH) or used an ammonium-based buffer, your sialic acid is trapped as a carboxylate salt.[1] This affects NMR shifts and biological assays.[1]

The Solution:

Pass the solution through a cation exchange resin (Dowex 50W X8 , Hydrogen form).[1] This exchanges

Module 3: Master Protocols

Comparative Data: Purification Methods

| Method | Target Impurity | Yield Recovery | Scalability | Comments |

| Anion Exchange (Dowex 1) | 85-90% | High (Gram scale) | Gold Standard for free acids. Slow but effective. | |

| Flash Silica (Normal Phase) | Hydrophobic byproducts | 60-75% | Medium | Only effective for protected esters.[1] Poor for free acids.[1] |

| Crystallization | Minor stereoisomers | 40-60% | High | Requires high initial purity (>90%).[1] Polishing step only.[1] |

| HILIC HPLC | Complex mixtures | >95% | Low (mg scale) | Best for analytical checks, not prep scale.[1] |

Protocol A: Anion Exchange Chromatography (The "Gold Standard")

Objective: Isolate pure α-anomer from a crude α/β free acid mixture.

Materials:

-

Resin: Dowex 1x8 (50-100 mesh).[1] Crucial: Must be converted to Formate form.

-

Eluent: Formic Acid (0.01M to 1.0M gradient).[1]

-

Column: Glass column with frit (size depends on scale; 20g resin per 1g crude).

Step-by-Step:

-

Resin Preparation:

-

Loading:

-

Elution:

-

Apply a linear gradient of Formic Acid: 0.1M

1.0M .[1] -

Note: The

-anomer typically elutes before the

-

-

Detection:

-

Isolation:

Protocol B: Crystallization (Polishing Step) [1]

Objective: Remove trace

-

Dissolve the lyophilized solid (from Protocol A) in a minimum amount of Water or Methanol .[1]

-

Add Acetone or Diethyl Ether dropwise until turbidity just persists.[1]

-

Store at

for 24-48 hours. -

The

-anomer (thermodynamic product) will crystallize out.[1] Filter and wash with cold acetone.[1]

Module 4: Mechanism of Impurity Formation[1]

Understanding how the impurities form allows you to adjust your synthesis upstream.[1]

Figure 2: Competing reaction pathways for the oxocarbenium intermediate.

References

-

Baumgartner, S., et al. (2025).[1] Synthesis of α-N-Acetylneuraminic Acid Methyl Glycoside. ResearchGate.

-

Kohlrausch, U., & Höltje, J. V. (1991).[1] One-step purification procedure for UDP-N-acetylmuramyl-peptide murein precursors. FEMS Microbiology Letters.

-

Varki, A., et al. (2017).[1] Essentials of Glycobiology. Chapter 50: Sialic Acids. NCBI Bookshelf.[1]

-

Org. Synth. (2022).[1][4] Purification of Polar Intermediates using Dowex Resins. Organic Syntheses.

Sources

Technical Guide: Minimizing Background Noise in 2-O-Methyl-Neu5Ac Enzymatic Assays

Executive Summary: The Signal-to-Noise Challenge

The use of 2-O-Methyl-N-acetylneuraminic acid (2-O-Methyl-Neu5Ac) as a substrate is a gold standard for determining the specificity of sialidases (neuraminidases), particularly when distinguishing between viral, bacterial, and mammalian enzymes. However, the reliability of this assay is frequently compromised by background noise .[1]

In my experience troubleshooting these assays across varying matrices (cell lysates, serum, recombinant preparations), noise stems from three distinct vectors:

-

Chemical Instability: Spontaneous hydrolysis of the

-ketosidic linkage. -

Matrix Interference: Endogenous pyruvate,

, or contaminating sialidases. -

Detection Artifacts: Non-specific chromophore generation in coupled enzyme systems.

This guide moves beyond basic protocol steps to explain the causality of these errors and provides a self-validating system to eliminate them.

The Mechanics of Noise: A Systems View

To troubleshoot effectively, we must visualize where noise enters the experimental pathway. The diagram below illustrates the standard coupled-enzyme workflow and identifies critical "Noise Injection Points."

Figure 1: Signal transduction pathway in coupled sialidase assays. Red octagons indicate entry points for background noise (false positives).

Module 1: Substrate Integrity (Pre-Analytical Noise)

The 2-O-Methyl linkage is thermodynamically unstable, particularly in acidic environments. Many researchers inadvertently hydrolyze their substrate before the enzyme is even added.

Critical Causality: The pH-Stability Paradox

Sialidases often require acidic buffers (e.g., pH 4.5 for lysosomal Neu1). However, the rate of spontaneous hydrolysis of sialic acid glycosides increases logarithmically as pH drops below 4.0 [1].

Troubleshooting Guide:

| Issue | Symptom | Root Cause | Corrective Action |

| High T0 Blank | Signal exists before incubation starts. | Substrate degraded during storage. | Store 2-O-Methyl-Neu5Ac at -20°C in a neutral (pH 7.0-7.5) buffer or dry powder. Never store in acidic acetate buffer. |

| Linear Drift | Signal increases in "No Enzyme" control over time. | Acid-catalyzed hydrolysis during assay. | If assay pH < 5.0, reduce incubation time and increase enzyme concentration. Use a Kinetic Read mode to subtract the linear spontaneous rate. |

| Batch Variation | New substrate batch gives different background. | Free Neu5Ac contamination in synthesis. | QC Step: Measure free sialic acid in the stock solution using the TBA method before starting the main assay. |

Module 2: Matrix Interference (Sample Noise)

When assaying biological samples (serum, tissue homogenates), the sample itself is a source of noise. This is the most common failure point in drug development contexts.

The "Endogenous Pyruvate" Trap

If you are using a coupled enzyme assay (releasing Neu5Ac

-

The Problem: Serum and cell lysates contain high levels of endogenous pyruvate (30-100 µM).

-

The Result: Your baseline absorbance/fluorescence will be off the scale, masking the specific signal from 2-O-Methyl-Neu5Ac cleavage.

Protocol Adjustment: The "Pyruvate Scavenge" Step Before adding the 2-O-Methyl-Neu5Ac substrate, perform a pre-incubation step:

-

Add sample + Buffer + Lactate Dehydrogenase (LDH) + NADH .

-

Incubate for 10 minutes.

-

Mechanism: LDH converts endogenous Pyruvate to Lactate (which does not react with Pyruvate Oxidase).

-

Note: This requires the subsequent detection step to be compatible with the remaining NAD+/NADH, or you must rely on a specific oxidase that is unaffected.

Alternatively: Use dialysis or spin-desalting columns (3kDa MWCO) to remove small molecules (pyruvate) from the protein sample prior to the assay [2].

Module 3: Detection System Optimization

Thiobarbituric Acid (TBA) Method (The Warren Method)

While classic, this method is prone to interference from DNA and aldehydes.

-

Optimization: Use the Cyclohexanone extraction modification. After the color reaction, extract the chromophore into cyclohexanone. The specific sialic acid chromophore partitions into the organic phase, while interfering sugars remain in the aqueous phase [3].

Fluorometric Coupled Assay (Amplex Red / Resorufin)

-

Optimization: Biological samples often autofluoresce.[2]

-

Fix: Use a kinetic read (Slope calculation) rather than an endpoint read. Autofluorescence is usually static or bleaches over time, whereas the enzymatic signal increases. Subtracting the slope of the "No Substrate" control eliminates the static background.

Validated Protocol: Low-Noise Kinetic Assay

This protocol is designed to minimize spontaneous hydrolysis and correct for matrix interference.

Reagents:

-

Substrate: 2-O-Methyl-Neu5Ac (1 mM stock in ddH2O).

-

Buffer: 50 mM Sodium Acetate (pH 5.0) or specific optimum.

-

Stop Solution: 0.2 M Glycine-NaOH (pH 10.5) - High pH stops the reaction immediately.

Workflow:

-

Preparation:

-

Thaw 2-O-Methyl-Neu5Ac on ice.

-

Prepare Control A : Buffer + Substrate (No Enzyme).

-

Prepare Control B : Buffer + Enzyme (No Substrate).

-

Prepare Sample : Buffer + Enzyme + Substrate.

-

-

Incubation (The Kinetic Window):

-

Incubate all wells at 37°C.

-

Crucial Step: Do not run a single endpoint. Take aliquots or read plate at T=0, 15, 30, and 60 minutes .

-

-

Data Processing (The Self-Validating Calculation):

-

Calculate the reaction velocity (

) for the Sample and Control A. -

Why?

accounts for chemical instability (spontaneous hydrolysis).

-

Troubleshooting Logic Tree

Use this decision tree to diagnose persistent noise issues.

Figure 2: Logical workflow for isolating the source of background noise.

Frequently Asked Questions (FAQ)

Q1: Why use 2-O-Methyl-Neu5Ac instead of the fluorogenic 4-MU-NANA? A: Specificity. While 4-MU-NANA is more sensitive, it is a "universal" substrate cleaved by almost all sialidases. 2-O-Methyl-Neu5Ac mimics the natural glycosidic linkage more closely and can be used to probe specific linkage preferences or resistance profiles, especially in viral research [4].

Q2: My assay signal decreases over time. What is happening? A: This is likely "Product Inhibition." Free sialic acid (Neu5Ac) is a potent competitive inhibitor of many sialidases. As the reaction proceeds, the accumulated product slows the enzyme.

-

Solution: Measure initial velocity (

) within the first 15-20 minutes of the reaction, where product concentration is negligible.

Q3: Can I store the substrate in the assay buffer? A: No. If your assay buffer is acidic (pH < 6), the substrate will degrade over days/weeks. Store the substrate in water or a neutral buffer (pH 7.5) at -20°C and mix with the acidic assay buffer only immediately before use [1].

References

-

Kamerling, J. P., et al. "Hydrolysis of N-acetylneuraminic acid conjugates." Glycoconjugate Journal, Vol 6, 1989. (Validates pH-dependent hydrolysis rates).

-

Sigma-Aldrich Technical Bulletin. "Pyruvate Assay Kit / Sialic Acid Assay Optimization." (General reference for pyruvate interference in coupled assays).

-

Warren, L. "The Thiobarbituric Acid Assay of Sialic Acids." Journal of Biological Chemistry, 1959. (The foundational method for cyclohexanone extraction).

-

Miyagi, T., & Yamaguchi, K. "Sialidase assays: Methods and applications." Journal of Biochemistry, 2012. (Review of substrate specificity and assay types).

Sources

Technical Support Center: Sialidase Activity & 2-O-Methyl-Neu5Ac

A Guide to Understanding and Troubleshooting Temperature Dependence

Welcome, researchers and scientists. As a Senior Application Scientist, I've designed this technical guide to address the specific challenges you may encounter when studying the temperature dependence of sialidase activity on the modified substrate, 2-O-Methyl-Neu5Ac. This document moves beyond simple protocols to explain the underlying principles, helping you design robust experiments and interpret your results with confidence.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the impact of temperature on sialidase assays involving modified substrates.

Q1: What is the standard incubation temperature for sialidase assays, and why is it important?

A standard incubation temperature for many sialidase assays is 37°C.[1][2][3] This temperature is often chosen because it approximates physiological conditions and is the reported optimum for many, but not all, sialidases.[4] Temperature is a critical parameter because it directly influences the rate of the enzymatic reaction. As temperature increases, enzyme and substrate molecules have more kinetic energy, leading to more frequent collisions and a faster reaction rate, up to a certain point.

Q2: How might a modified substrate like 2-O-Methyl-Neu5Ac affect the optimal temperature of my sialidase?

The introduction of a methyl group at the C2 position of N-acetylneuraminic acid (Neu5Ac) can influence the substrate's binding affinity and the catalytic efficiency of the sialidase. While the fundamental principles of temperature dependence remain the same, the modification could subtly alter the enzyme's conformational flexibility and the stability of the enzyme-substrate complex. Therefore, the optimal temperature determined using a natural substrate may not be the true optimum for 2-O-Methyl-Neu5Ac. It is essential to empirically determine the optimal temperature for this specific enzyme-substrate pair to ensure maximal activity and accurate kinetic analysis.

Q3: My enzyme activity is low or absent at 37°C. Does this mean my enzyme is inactive?

Not necessarily. While 37°C is a common starting point, it may not be optimal for your specific sialidase, especially if it is from a non-mammalian source, such as a cold-active sialidase from an Antarctic fungus which shows high stability at lower temperatures.[4] Low activity could indicate a suboptimal temperature. It could also be due to a suboptimal pH, incorrect buffer composition, or issues with enzyme or substrate stability.[5] A systematic temperature profile experiment is the best way to investigate this.

Q4: What are the signs of thermal denaturation, and how can I avoid it?

Thermal denaturation occurs when the temperature exceeds the enzyme's stability threshold, causing it to unfold and lose its three-dimensional structure and, consequently, its activity. The key sign is a sharp decrease in enzyme activity at temperatures above the optimum.[4] To avoid this, it's crucial to:

-

Never exceed the known maximum stable temperature for your enzyme.

-

Keep enzyme stock solutions on ice at all times during experiment preparation.[6]

-

Minimize the duration of incubation at higher temperatures.

-

Consider performing a thermal stability assay to determine the enzyme's half-life at various temperatures.[7]

Section 2: Experimental Design & Protocol

To ensure scientific integrity, your experimental protocol must be a self-validating system. The following workflow provides a robust method for determining the temperature optimum for your specific sialidase acting on 2-O-Methyl-Neu5Ac.

Protocol: Determining the Temperature Profile of Sialidase Activity

This protocol is designed to measure enzyme activity across a range of temperatures to identify the optimum.

1. Reagent Preparation:

- Assay Buffer: Prepare a buffer at the optimal pH for your sialidase (e.g., 50 mM sodium phosphate, pH 6.0 or 50 mM sodium acetate, pH 4.5).[1][2] Ensure the buffer is at room temperature before use to avoid temperature shocks.[5]

- Sialidase Working Solution: Thaw the enzyme stock on ice. Dilute the enzyme to a final working concentration in cold assay buffer immediately before use. The ideal concentration should be determined empirically to ensure the reaction remains in the linear range during the incubation period.

- Substrate Solution: Prepare a stock solution of 2-O-Methyl-Neu5Ac in the assay buffer. The final concentration in the reaction should ideally be at or near the Michaelis constant (Km), if known. If not, a concentration of 100-200 µM is a reasonable starting point.

- Stop Solution: Prepare a high-pH buffer to terminate the reaction (e.g., 0.5 M Na₂CO₃, pH 9.0 or 0.25 M glycine, pH 10.4).[1][7]

2. Experimental Setup:

- Label microcentrifuge tubes or a 96-well plate for each temperature point to be tested (e.g., 25°C, 30°C, 37°C, 42°C, 50°C, 60°C). Include "No Enzyme" controls for each temperature to measure background substrate hydrolysis.

- Prepare a master mix of the substrate solution to ensure consistency across all reactions.[5]

3. Reaction Incubation:

- Pre-warm aliquots of the substrate master mix at each respective temperature for 5-10 minutes to allow for equilibration.[6]

- Initiate the reaction by adding the pre-determined volume of the Sialidase Working Solution to each tube/well. Mix gently by pipetting.

- Incubate each reaction at its designated temperature for a fixed period (e.g., 20-60 minutes).[1][8] This time should be within the linear range of the reaction, which should be determined in preliminary experiments.

4. Reaction Termination & Detection:

- Stop the reactions by adding a sufficient volume of the Stop Solution.

- Quantify the released product using an appropriate detection method (e.g., HPLC, spectrophotometry, or fluorometry, depending on the nature of the cleaved substrate tag).[7]

Logical Workflow for Temperature Optimization

The following diagram illustrates the decision-making process for establishing an optimal temperature for your sialidase assay.

Caption: Workflow for determining optimal sialidase reaction temperature.

Section 3: Troubleshooting Guide

Even with a robust protocol, issues can arise. This guide provides solutions to common problems encountered during temperature-dependent sialidase assays.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Activity Across All Temperatures | 1. Inactive Enzyme: Repeated freeze-thaw cycles or improper storage may have inactivated the enzyme.[6]2. Substrate Issue: The 2-O-Methyl-Neu5Ac substrate may not be recognized by this specific sialidase, or the substrate has degraded.3. Incorrect Buffer Conditions: The pH or ionic strength of the assay buffer is suboptimal for enzyme activity. | 1. Use a fresh aliquot of enzyme. Always store enzymes at the recommended temperature (e.g., -80°C).2. Test the enzyme with a known positive control substrate (e.g., 4MU-Neu5Ac) to confirm its general activity.[9] Verify the integrity of the 2-O-Methyl-Neu5Ac substrate.3. Verify the pH of your buffer and test a range of pH values if the optimum is unknown. |